molecular formula C17H16N2O3S B2761873 (E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 681229-74-3

(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2761873
CAS No.: 681229-74-3
M. Wt: 328.39
InChI Key: NAYSCOGIXPUELQ-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound characterized by its complex structure, which includes methoxy and methyl groups attached to a benzo[d]thiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by functionalization to introduce the methoxy and methyl groups. The final step involves the formation of the imine linkage (ylidene) with benzamide.

    Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Functionalization: Methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.

    Formation of Imine Linkage: The final step involves the condensation of the functionalized benzo[d]thiazole with benzamide under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.

    Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or tetrahydrofuran (THF).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium on carbon for hydrogenation).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Conversion of the imine to an amine.

    Substitution: Introduction of various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. It may also serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • (E)-2-methoxy-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
  • (E)-2-methoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
  • (E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Uniqueness

(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzo[d]thiazole core can enhance its stability and reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

2-methoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-19-13-9-8-11(21-2)10-15(13)23-17(19)18-16(20)12-6-4-5-7-14(12)22-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYSCOGIXPUELQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.